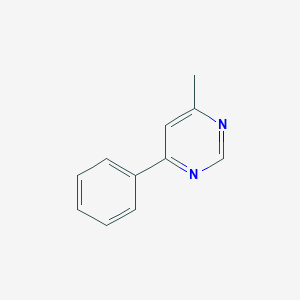

4-Methyl-6-phenylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Core in Chemical and Medicinal Chemistry Research

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. slideshare.net This fundamental structure is a cornerstone of medicinal chemistry, primarily because it forms the basis of the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids (DNA and RNA). researchgate.net This natural prevalence has long inspired chemists to explore synthetic pyrimidine derivatives for therapeutic purposes. researchgate.netnih.gov The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl ring, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. nih.govtandfonline.com

Overview of 4-Methyl-6-phenylpyrimidine as a Prolific Heterocyclic Scaffold

Within the diverse family of pyrimidine derivatives, this compound serves as a significant and versatile scaffold for the development of novel compounds. Its structure, featuring a stable pyrimidine core with methyl and phenyl substituents, provides a unique combination of steric and electronic properties. These substituents can be further modified, allowing for the creation of a vast library of derivatives with tailored biological activities and material properties. The presence of the methyl and phenyl groups influences the reactivity of the pyrimidine ring, making it a valuable intermediate in various chemical transformations. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGUMZRYKWCXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344632 | |

| Record name | 4-Methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17759-27-2 | |

| Record name | 4-Methyl-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 6 Phenylpyrimidine and Its Derivatives

Direct Synthesis Approaches for the 4-Methyl-6-phenylpyrimidine Skeleton

Direct synthesis methods offer a concise route to the aromatic pyrimidine (B1678525) ring system by combining acyclic precursors in a single cyclization step.

A primary and traditional method for constructing the pyrimidine skeleton is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. scialert.netresearchgate.netresearchgate.net For the specific synthesis of this compound, the reaction utilizes benzoylacetone (B1666692) (a 1,3-dicarbonyl compound) and acetamidine. scialert.net This reaction is typically catalyzed by a base such as sodium hydroxide (B78521) or sodium ethoxide. scialert.netsemanticscholar.org

Another variation involves the reaction of benzoylacetone with an excess of formamide, which serves as both the nitrogen source and the reaction medium. thieme-connect.de Heating these reactants in a sealed tube at high temperatures (e.g., 220 °C) results in the formation of this compound in moderate yields. thieme-connect.de At lower temperatures, it is possible to isolate the intermediate, 3-amino-1-phenylbut-2-en-1-one. thieme-connect.de

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoylacetone | Formamide | Sealed tube, 220 °C | This compound | 60% | thieme-connect.de |

| Benzoylacetone | Acetamidine | Base catalyst (e.g., NaOH) | This compound | Not specified | scialert.net |

The Biginelli reaction is a one-pot, three-component synthesis that typically yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.org While this reaction does not directly produce the aromatic this compound, it is a crucial method for synthesizing its precursors. organic-chemistry.orgmdpi.com These DHPMs can then be aromatized in a subsequent step. mdpi.com The aromatization is an oxidative dehydrogenation process that converts the dihydropyrimidine (B8664642) ring into a fully aromatic pyrimidine system. mdpi.com For instance, a DHPM generated from the Biginelli reaction can be oxidized to form a 2-hydroxypyrimidine (B189755), which is a stable tautomer of a pyrimidin-2(1H)-one. mdpi.comthieme-connect.de This 2-hydroxypyrimidine serves as a versatile precursor for further derivatization.

Synthesis of Key Intermediates for Derivatization

The synthesis of functionalized pyrimidines often proceeds through key intermediates that can be readily prepared and subsequently modified. This multi-step approach allows for the introduction of various substituents at specific positions on the pyrimidine ring.

The synthesis of 4-Methyl-6-phenylpyrimidin-2-ol, which exists in tautomeric equilibrium with 4-Methyl-6-phenylpyrimidin-2(1H)-one, is achieved through the cyclocondensation of ethyl benzoylacetate with urea (B33335). This reaction is a variation of the classical pyrimidine synthesis. The process involves heating the reactants, often in the presence of a base like sodium ethoxide in ethanol (B145695), to facilitate the ring closure and dehydration, leading to the desired pyrimidin-2-ol.

The 2-hydroxy group of 4-Methyl-6-phenylpyrimidin-2-ol can be readily converted to a 2-chloro substituent, creating a reactive site for nucleophilic substitution. This transformation is typically accomplished by treating the pyrimidinol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.net The reaction is often performed under reflux conditions to ensure complete conversion. The resulting 2-Chloro-4-methyl-6-phenylpyrimidine (B1580781) is a valuable intermediate for the synthesis of more complex derivatives.

A cornerstone intermediate in this field is Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a classic "Biginelli compound". nih.gov Its synthesis is a well-established one-pot, three-component reaction involving benzaldehyde (B42025), ethyl acetoacetate, and urea, typically under acidic catalysis. organic-chemistry.orgnih.govsphinxsai.com Numerous catalysts, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or ytterbium triflate (Yb(OTf)₃), can be employed to improve reaction times and yields. organic-chemistry.orgrsc.org

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | ortho-Phosphoric acid, grinding, 30 min | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 92% | nih.gov |

| Benzaldehyde | Ethyl acetoacetate | Urea | CeCl₃·7H₂O, ethanol, reflux | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | rsc.org |

The conversion of this dihydropyrimidine to the corresponding 2-chloro derivative involves a two-step sequence:

Aromatization: The dihydropyrimidine ring is first aromatized through an oxidative dehydrogenation reaction. mdpi.comresearchgate.net This step converts the dihydropyrimidine into Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (the 2-hydroxypyrimidine tautomer). mdpi.com

Chlorination: The resulting 2-hydroxy group is then chlorinated. This is achieved by reacting the aromatized intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net This reaction yields the target compound, Ethyl 2-Chloro-4-methyl-6-phenylpyrimidine-5-carboxylate, which is a versatile building block for further functionalization.

Generation of 2-Hydrazinyl-4-methyl-6-phenylpyrimidine

A primary method for the synthesis of 2-hydrazinyl-4-methyl-6-phenylpyrimidine involves the nucleophilic substitution of a suitable leaving group, typically a halogen, from the 2-position of the pyrimidine ring. A common precursor for this transformation is 2-chloro-4-methyl-6-phenylpyrimidine.

The reaction is typically carried out by refluxing 2-chloro-4-methyl-6-phenylpyrimidine with an excess of hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. This process affords 2-hydrazinyl-4-methyl-6-phenylpyrimidine in good yield. The resulting hydrazinyl group is a versatile functional handle for further derivatization.

Synthesis of 1-Amino-4-methyl-6-phenylpyrimidine-2-thione

The synthesis of 1-amino-4-methyl-6-phenylpyrimidine-2-thione is achieved through a condensation reaction. asianpubs.orgmdpi.com This method involves the reaction of benzoylacetone with thiosemicarbazide. asianpubs.orgmdpi.com

The reaction is typically conducted in absolute ethanol with a catalytic amount of a base, such as piperidine, and requires a period of reflux. asianpubs.org This one-pot synthesis provides a high yield of the desired product, which serves as a valuable building block for the synthesis of various fused heterocyclic systems. asianpubs.orgmdpi.com The structure of this compound is characterized by the presence of both an amino group and a thione functionality, opening avenues for diverse chemical transformations. mdpi.com

Advanced Derivatization Strategies of the this compound Nucleus

The this compound core can be extensively modified to introduce a wide range of functional groups and to construct more complex, fused heterocyclic systems.

Nucleophilic Substitution Reactions with Amines and Anilines

The chloro-substituted pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amino functionalities. For instance, ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate can be reacted with a range of substituted anilines in a suitable solvent like 1,4-dioxane (B91453) under reflux with hydrochloric acid to yield the corresponding ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates. derpharmachemica.com

Similarly, 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine undergoes nucleophilic substitution with aromatic amines such as p-toluidine (B81030) and p-anisidine (B42471) to furnish the corresponding 4-(arylamino) derivatives. asianpubs.org These reactions demonstrate the utility of chloro-pyrimidines as versatile intermediates for creating libraries of aminopyrimidine derivatives.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | 4-Fluoroaniline | Ethyl 2-[(4-fluorophenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate | derpharmachemica.com |

| 4-Chloro-5-cyano-2-methyl-6-phenylpyrimidine | p-Toluidine | 4-(p-Toluidino)-5-cyano-2-methyl-6-phenylpyrimidine | asianpubs.org |

| 4-Chloro-5-cyano-2-methyl-6-phenylpyrimidine | p-Anisidine | 4-(p-Anisidino)-5-cyano-2-methyl-6-phenylpyrimidine | asianpubs.org |

Formation of Hydrazone Derivatives from 2-Hydrazinyl-4-methyl-6-phenylpyrimidine

The hydrazinyl group in 2-hydrazinyl-4-methyl-6-phenylpyrimidine serves as a nucleophile that can readily react with carbonyl compounds to form hydrazones. This is a straightforward and efficient method for introducing a wide variety of substituents onto the pyrimidine core.

The synthesis of these hydrazone derivatives is typically achieved through a condensation reaction between 2-hydrazinyl-4-methyl-6-phenylpyrimidine and various substituted benzaldehydes. The reaction is generally carried out in refluxing ethanol with a catalytic amount of glacial acetic acid. This approach has been successfully employed to synthesize a series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines.

| Aldehyde Reactant | Resulting Hydrazone Product | Reference |

|---|---|---|

| Benzaldehyde | 2-Benzylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine | rsc.org |

| 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine | rsc.org |

| 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine | rsc.org |

Introduction of Ester and Carboxylic Acid Functionalities

Ester and carboxylic acid groups can be introduced onto the this compound scaffold through various synthetic routes. One common method involves the Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea react to form ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. jocpr.comresearchgate.net This intermediate can be aromatized and subsequently chlorinated with phosphorus oxychloride to yield ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate. derpharmachemica.comjocpr.com

The ester group can then be hydrolyzed to the corresponding carboxylic acid. For example, treating ethyl 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylates with sodium hydroxide leads to the formation of 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acids. jocpr.comjocpr.com This transformation is a key step in the synthesis of many biologically active compounds. jocpr.com

| Reaction | Starting Material | Product | Reference |

|---|---|---|---|

| Chlorination | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | derpharmachemica.comjocpr.com |

| Hydrolysis | Ethyl 2-N-(aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylate | 2-N-(Aryl substituted)-4-methyl-6-phenylpyrimidine-5-carboxylic acid | jocpr.com |

Synthesis of Pyrrolo[1,2-c]pyrimidines from this compound

The fusion of a pyrrole (B145914) ring to the pyrimidine core to form pyrrolo[1,2-c]pyrimidines represents a significant extension of the chemical space accessible from this compound. One established method for this transformation is through a cyclization reaction of a pyrimidinium salt.

Specifically, 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides can undergo cyclization in the presence of a base like sodium hydrogen carbonate, or even with this compound itself acting as the base, to yield the fused bicyclic pyrrolo[1,2-c]pyrimidine (B3350400) system. Another approach involves the 1,3-dipolar cycloaddition of pyrimidinium ylides with alkynes, which can be a regioselective process.

Creation of Thiazolidinone and Tetrazole Derivatives

The synthesis of thiazolidinone and tetrazole derivatives from this compound often commences with the formation of a Schiff base intermediate. This is achieved by reacting 1-amino-4-methyl-6-phenylpyrimidine-2-(1H)-thione with various aromatic aldehydes. ijrrr.comresearchgate.net

Thiazolidinone Synthesis: The resulting Schiff bases can then be cyclized with thioglycolic acid to yield thiazolidinone derivatives. ijrrr.com For instance, reacting the Schiff base with mercaptoacetic acid in absolute ethanol, followed by treatment with potassium bicarbonate, produces the desired thiazolidinone compounds. ijrrr.com

Tetrazole Synthesis: Alternatively, the Schiff bases can be converted into tetrazole derivatives. This transformation is typically carried out by reacting the Schiff base with sodium azide (B81097) in a suitable solvent like tetrahydrofuran (B95107) (THF). ijrrr.com The reaction mixture is refluxed for an extended period to facilitate the formation of the tetrazole ring. ijrrr.com

A study detailed the synthesis of 1-amino-4-methyl-6-phenylpyrimidine-2-(1H)-thione, which was then reacted with different aromatic aldehydes using glacial acetic acid as a catalyst in absolute ethanol to form a series of Schiff bases. ijrrr.com These Schiff bases were subsequently used to prepare thiazolidinone and tetrazole derivatives. ijrrr.com The structures of all synthesized compounds were confirmed using IR, 1H-NMR, and 13C-NMR spectral data. ijrrr.comresearchgate.net

Development of Pyrimidine Schiff Bases

Schiff bases derived from pyrimidines are a significant class of compounds due to their versatile biological activities and importance as intermediates in organic synthesis. bohrium.comnih.govarabjchem.orgmedcraveonline.com The core of their synthesis involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). medcraveonline.com

A common starting material for the synthesis of pyrimidine Schiff bases is a pyrimidine derivative containing a primary amino group. For example, 4-amino-6-phenylpyrimidine-5-carbonitrile (B15342164) can be synthesized and then reacted with various aromatic aldehydes to yield the corresponding Schiff bases. bohrium.com This reaction is often facilitated by microwave irradiation, which can lead to higher yields and shorter reaction times compared to conventional heating methods. bohrium.com

Another approach involves the modification of the C-2 position of Biginelli 3,4-dihydropyrimidin-2-(1H)-thiones (DHPMs). arabjchem.org For instance, a series of ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylates were synthesized by reacting the corresponding hydrazinylpyrimidine with different aromatic aldehydes in ethanol with acetic acid as a catalyst. arabjchem.org

The resulting Schiff bases, characterized by the presence of an azomethine (-CH=N-) group, are valuable for further chemical transformations and have been investigated for various biological applications. bohrium.comnih.govmedcraveonline.com Their structures are typically confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry. arabjchem.orgcore.ac.uk

Elaboration to Triazole-Pyrimidine Hybrid Structures

The development of hybrid molecules that incorporate both pyrimidine and triazole rings has garnered significant interest. These hybrid structures are often synthesized with the goal of combining the biological activities of both heterocyclic systems. nih.govijper.orgscholarsresearchlibrary.com

One common synthetic strategy involves the "click" chemistry approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often catalyzed by copper(I). While direct synthesis data for a this compound-triazole hybrid via this method is not explicitly detailed in the provided results, it is a well-established method for creating analogous pyrimidine-triazole structures. vulcanchem.com

A more detailed synthetic route involves a multi-step process. For instance, a series of novel triazole-pyrimidine hybrids were synthesized starting from a pyrimidine core. nih.gov The synthesis of ethyl 4-methyl-6-phenyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate (ZB1) and its analogs involved the initial synthesis of a piperazine-substituted pyrimidine which was then coupled with a triazole-containing fragment. nih.gov

Another approach involves the intramolecular cyclization of a precursor containing both pyrimidine and a group amenable to triazole formation. For example, the oxidation of substituted pyrimidinylhydrazones using iodobenzene (B50100) diacetate in dichloromethane (B109758) can lead to the formation of ijrrr.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrimidines. ijper.org The required pyrimidinylhydrazones are obtained by the condensation of 1-(1,4-dihydro-6-methyl-4-phenylpyrimidine-2-yl)-hydrazine with various aromatic or heteroaromatic aldehydes. ijper.org This method has been successfully employed in both conventional and microwave-assisted synthesis. ijper.org

Synthesis of Sulfanyl (B85325), Sulfinyl, and Sulfonyl Pyrimidine Analogues

The incorporation of sulfur-containing functional groups, such as sulfanyl (thioether), sulfinyl (sulfoxide), and sulfonyl (sulfone), into the pyrimidine scaffold is a key strategy for modifying its physicochemical properties and biological activity. researchgate.netnih.gov

A general and effective method for synthesizing these analogues starts with a 2-halopyrimidine derivative. Nucleophilic substitution of the halogen with an appropriate alkyl or aryl thiol yields the corresponding sulfanylpyrimidine. researchgate.net

Subsequent oxidation of the sulfanyl derivative leads to the formation of sulfinyl and sulfonyl compounds. The oxidation is typically carried out using an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA). researchgate.net Careful control of the reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone.

A study describes the synthesis of a series of ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates, which were then oxidized to the corresponding sulfinyl and sulfonyl derivatives. researchgate.net This multi-step synthesis highlights a versatile pathway to access a range of sulfur-containing pyrimidine analogues. researchgate.net The structures of these compounds were confirmed by 1H NMR, 13C NMR, and LCMS analysis. researchgate.net

N-Directed Palladium-Catalyzed Photoredox-Mediated C–H Arylation for Phenyl-Extended Analogues

A modern and efficient method for the late-stage functionalization of pyrimidine derivatives is the N-directed palladium-catalyzed photoredox-mediated C–H arylation. mdpi.comresearchgate.netrsc.org This technique allows for the direct introduction of aryl groups onto the pyrimidine scaffold, leading to the creation of phenyl-extended analogues.

This methodology utilizes a palladium catalyst in conjunction with a photoredox catalyst, such as a ruthenium or iridium complex, which is activated by visible light (e.g., from an LED source). nih.govmdpi.com The reaction proceeds via a C–H activation mechanism, where a nitrogen atom on the pyrimidine ring directs the palladium catalyst to a specific C–H bond, typically at the ortho position of a phenyl substituent on the pyrimidine ring. mdpi.comresearchgate.net

In a specific application, this method was used to synthesize mono- and bis-phenyl derivatives of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates. mdpi.comresearchgate.net The starting substrates were prepared through a multi-step sequence involving a Biginelli condensation, oxidative dehydrogenation, O-sulfonylation, and a Suzuki-Miyaura cross-coupling reaction. mdpi.com The subsequent C–H arylation, using a phenyldiazonium salt as the aryl source, proceeded with high regioselectivity. mdpi.com

This green chemistry-compliant approach offers several advantages, including the use of a non-toxic solvent like methanol, mild reaction conditions at room temperature, and the generation of benign byproducts. nih.gov

Modern Synthetic Methodologies Applied to this compound Chemistry

Microwave-Assisted Reaction Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often cleaner reactions. bohrium.comomicsonline.orgijamtes.orgjocpr.comresearchgate.net This technology has been successfully applied to the synthesis of this compound and its derivatives.

One notable application is in the Biginelli reaction, a one-pot three-component cyclocondensation used to produce dihydropyrimidines. The use of microwave irradiation, sometimes in conjunction with a catalyst like zinc metal and lead, has been shown to accelerate the reaction and improve product yields for the synthesis of [4-substituted phenyl-5-ethoxycarbonyl-6-methyl]dihydropyrimidin-2(1H)-ones. omicsonline.org

Microwave assistance has also proven effective in the synthesis of pyrimidine Schiff bases. For instance, the reaction of 4-amino-6-phenylpyrimidine-5-carbonitrile with various aromatic aldehydes can be efficiently carried out under microwave irradiation, leading to the desired Schiff bases in good yields. bohrium.com This method is considered a green chemistry approach due to the potential for using water as a solvent and reducing the reliance on volatile organic compounds. bohrium.com

Furthermore, the synthesis of fused heterocyclic systems, such as 3-(Aryl/Heteroaryl)-5-Methyl-7-Phenyl- ijrrr.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3a]Pyrimidines, has been successfully achieved using microwave-assisted cyclization of pyrimidinylhydrazones. ijper.org This clean, safe, and operationally simple method often results in high yields of the desired triazolopyrimidine products. ijper.org

The table below summarizes various microwave-assisted reactions for the synthesis of pyrimidine derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Biginelli Reaction | Aldehyde, Ethyl acetoacetate, Urea | Zinc metal, Lead, Microwave irradiation | [4-substituted phenyl-5-ethoxycarbonyl-6-methyl]dihydropyrimidin-2(1H)-one | omicsonline.org |

| Schiff Base Formation | 4-amino-6-phenylpyrimidine-5-carbonitrile, Aromatic aldehydes | Microwave irradiation, Water (solvent) | 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile derivatives | bohrium.com |

| Cyclization | Pyrimidinylhydrazones | Iodobenzene diacetate, Microwave irradiation | 3-(Aryl/Heteroaryl)-5-Methyl-7-Phenyl- ijrrr.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3a]Pyrimidines | ijper.org |

| Cyclocondensation | N-aryl-3-oxobutanamide/acetophenone, Aldehyde, Urea/thiourea | PTSA, Solvent-free microwave irradiation | 6-Methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide | jocpr.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the pyrimidine core. Among these, the Suzuki-Miyaura coupling is particularly prevalent for the synthesis of this compound derivatives.

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. mdpi.com This methodology has been successfully applied to synthesize various 4-arylpyrimidines. For instance, the cross-coupling of 4-pyrimidyl tosylates with aryl boronic acids, using a palladium catalyst in water under microwave irradiation, provides 4-substituted pyrimidines in good to excellent yields. researchgate.net A study demonstrated the coupling of a 4-pyrimidyl tosylate with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst, achieving a 97% yield when heated by microwave irradiation. researchgate.net

A general route to access diverse ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates involves the Suzuki-Miyaura coupling of a pyrimidine triflate with various substituted phenylboronic acids. vapourtec.comvulcanchem.com This approach allows for the late-stage modification of the pyrimidine scaffold, introducing a library of phenyl groups at the 2-position. The reactions are typically carried out using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like triphenylphosphine (B44618) and a base such as potassium phosphate. vapourtec.com

The versatility of this method is showcased by the successful synthesis of numerous derivatives with varying functionalities on the phenyl ring, achieving yields from 50% to as high as 99%. vapourtec.com

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate Derivatives vapourtec.com This table is interactive. You can sort and filter the data.

| Aryl Boronic Acid (ArB(OH)₂) | Product (Ar at position 2) | Catalyst/Ligand | Base | Yield (%) |

| [1,1'-biphenyl]-4-ylboronic acid | [1,1'-biphenyl]-4-yl | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 99% |

| 4-methoxyphenylboronic acid | 4-methoxyphenyl | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 95% |

| 2-methoxyphenylboronic acid | 2-methoxyphenyl | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 71% |

| 2,3-dimethoxyphenylboronic acid | 2,3-dimethoxyphenyl | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 51% |

| 2,4-dimethoxyphenylboronic acid | 2,4-dimethoxyphenyl | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 50% |

Beyond Suzuki coupling, other transition metal-catalyzed reactions like the Kumada and Heck couplings are also employed. Iron-catalyzed Kumada cross-coupling has been used to prepare C2-functionalized pyrimidines from pyrimidin-2-yl phosphates, demonstrating that less expensive metals can also effectively catalyze these transformations. nih.gov Heck coupling, which pairs an unsaturated halide with an alkene, has been explored for creating C-C bonds on the pyrimidine ring, though sometimes with challenges such as the formation of undesired byproducts. mdpi.com One-pot, three-component reactions combining cyclization with Sonogashira, Heck, or Suzuki coupling provide a streamlined approach to novel pyrimidine derivatives. researchgate.net

Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and greater scalability. engineering.org.cnacs.org This methodology is increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidines and their derivatives.

While a specific, detailed protocol for the continuous flow synthesis of this compound is not extensively documented in primary literature, the principles and successful application of flow chemistry to analogous systems strongly support its feasibility. For example, the Bohlmann–Rahtz pyridine (B92270) synthesis, a reaction analogous to pyrimidine synthesis, has been efficiently performed in a microwave flow reactor, enabling a one-step process without the isolation of intermediates. beilstein-journals.org

More directly relevant is the application of continuous flow systems to Suzuki-Miyaura cross-coupling reactions, a key step in the synthesis of many this compound derivatives as discussed previously. mdpi.comacs.org Flow reactors, often in the form of packed-bed or microreactors, can utilize heterogeneous palladium catalysts. acs.org This setup allows the reactant solution to flow through a heated column containing the catalyst, facilitating the reaction and simplifying product purification as the catalyst is retained within the reactor. researchgate.netacs.org This approach has been used for Suzuki couplings in water, a green solvent, highlighting the environmental benefits of combining flow chemistry with sustainable practices. nsf.gov

The advantages of this approach include:

Reduced Reaction Times: Residence times in flow reactors are often on the order of minutes, compared to hours for batch reactions. vapourtec.com

Increased Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or exothermic reactions. engineering.org.cn

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel). researchgate.net

Efficiency and Purity: Continuous flow can lead to higher yields and purities by minimizing the formation of byproducts. vapourtec.com

A two-step tandem synthesis of sugar-containing pyrimidine derivatives has been demonstrated in continuous-flow microreactors, achieving the desired products in 40 minutes, a dramatic improvement over the 48 hours required in a batch process. nih.gov This highlights the potential for multi-step syntheses of complex pyrimidine derivatives in a continuous, automated fashion. Given the successful implementation of the constituent reactions (e.g., Suzuki coupling) in flow systems, the scalable synthesis of this compound and its derivatives is a highly viable and advantageous application of this technology. vulcanchem.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Time | Typically hours to days | Typically minutes to a few hours | vapourtec.comnih.gov |

| Scalability | Limited by reactor size; requires re-optimization | Easily scaled by extending run time or numbering-up | researchgate.net |

| Safety | Higher risk with exothermic reactions/hazardous materials | Inherently safer due to small reaction volumes | engineering.org.cn |

| Process Control | Less precise control over temperature and mixing | Precise control over parameters (temp, pressure, flow rate) | engineering.org.cn |

| Catalyst Handling | Often requires separation from product mixture | Can use packed-bed reactors for easy catalyst recovery | acs.org |

Spectroscopic and Advanced Analytical Characterization of 4 Methyl 6 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR spectroscopy of 4-methyl-6-phenylpyrimidine derivatives reveals characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the methyl group, and the phenyl substituent, as well as any other substituents present. The chemical shifts (δ) are influenced by the electronic environment of the protons.

For the core structure, the methyl protons typically appear as a singlet in the upfield region, around δ 2.3-2.7 ppm. nih.govmdpi.com The protons of the phenyl group resonate in the aromatic region, generally between δ 7.3 and 8.2 ppm, with their multiplicity depending on the substitution pattern. nih.gov The single proton on the pyrimidine ring also gives a signal in the aromatic region.

In derivatives, these chemical shifts can vary significantly. For instance, in ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates, the methyl group protons (Ar-CH₃) are observed as a singlet around δ 2.4 ppm, while the aromatic protons show complex multiplets in the range of δ 7.0-7.8 ppm. derpharmachemica.com The NH proton of the amino group typically appears as a singlet at a downfield chemical shift, often above δ 9.0 ppm. derpharmachemica.com

Table 1: Selected ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 1-Amino-4-methyl-6-phenylpyrimidin-2(1H)-thione | DMSO-d₆ | 2.35 (s, 3H, CH₃), 5.70 (s, 2H, NH₂), 7.30–8.20 (m, 5H, Ar-H), 8.65 (s, 1H, pyrimidine-H) nih.gov |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | CDCl₃ | 1.02 (t, 3H), 2.66 (s, 3H, CH₃), 4.14 (q, 2H), 7.34–7.82 (m, 11H, Ar-H & pyrimidine-H), 9.07 (s, 1H, NH) arabjchem.org |

| Ethyl 2-[(2,4-difluorophenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate | DMSO-d₆ | 0.93 (t, 3H), 2.40 (s, 3H, CH₃), 4.05 (q, 2H), 7.07-7.65 (m, 8H, Ar-H), 9.55 (s, 1H, NH) derpharmachemica.com |

| Ethyl 4-methyl-6-phenyl-2-(o-tolyl)pyrimidine-5-carboxylate | CDCl₃ | 1.11 (t, 3H), 2.63 (s, 3H), 2.70 (s, 3H), 4.24 (q, 2H), 7.31-7.90 (m, 9H, Ar-H) mdpi.com |

Note: This table is interactive and can be sorted by column.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of the pyrimidine and phenyl rings.

For derivatives such as ethyl 2-(arylamino)-4-methyl-6-phenylpyrimidine-5-carboxylates, the methyl carbon (Ar-CH₃) resonates around δ 22-23 ppm. derpharmachemica.com The carbons of the pyrimidine ring typically appear in the range of δ 117-168 ppm. The phenyl group carbons are observed between δ 128-139 ppm. derpharmachemica.com The presence of an ester group, such as in the carboxylate derivatives, is indicated by a signal for the carbonyl carbon (C=O) at a downfield chemical shift, often around δ 168 ppm. arabjchem.org

Table 2: Selected ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | CDCl₃ | 13.59, 23.20, 61.40, 117.98, 127.33, 128.12, 128.43, 128.47, 129.62, 129.96, 134.07, 138.25, 143.73, 158.72, 165.07, 166.32, 168.42 arabjchem.org |

| Ethyl 2-[(2,4-difluorophenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate | DMSO-d₆ | 13.5, 22.8, 61.4, 103.4, 110.9, 117.9, 121.83, 123.9, 128.0, 128.5, 130.8, 138.3, 156.4, 158.8, 165.9, 167.3, 168.2 derpharmachemica.com |

| Ethyl 4-methyl-6-phenyl-2-(p-tolylthio)pyrimidine-5-carboxylate | CDCl₃ | 13.55, 21.28, 22.54, 61.64, 121.34, 125.88, 128.30, 129.6, 130.02, 135.03, 137.37, 139.10, 163.46, 165.76, 168.04, 172.33 rsc.org |

| Ethyl 4-methyl-6-phenyl-2-(o-tolyl)pyrimidine-5-carboxylate | CDCl₃ | 13.67, 21.34, 22.78, 61.87, 122.83, 125.95, 128.44, 128.50, 129.68, 129.98, 130.61, 131.35, 137.53, 137.69, 138.02, 163.16, 165.02, 166.80, 168.40 mdpi.com |

Note: This table is interactive and can be sorted by column.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectra of this compound derivatives show characteristic absorption bands for various vibrations.

Commonly observed bands include C-H stretching vibrations for aromatic and aliphatic protons, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and C-N stretching vibrations. In derivatives with a thione group (C=S), a characteristic absorption band appears around 1216 cm⁻¹. core.ac.uk Amino groups (NH₂) show stretching bands in the region of 3300-3400 cm⁻¹. nih.govcore.ac.uk Carbonyl groups (C=O) in ester or amide derivatives exhibit strong absorption bands typically between 1666 and 1720 cm⁻¹. arabjchem.orgmdpi.com

Table 3: Characteristic IR and FTIR Absorption Bands for Derivatives of this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 1-Amino-4-methyl-6-phenylpyrimidin-2(1H)-thione | NH₂, C=N, C=S | 3361, 3308 (NH₂), 1644 (C=N), 1216 (C=S) core.ac.uk |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | N-H, C-H (aromatic), C=O, C=N | 3200 (N-H), 2986 (C-H), 1720 (C=O), 1542, 1446 (C=N) arabjchem.org |

| Ethyl 2-((1H-indol-3-yl)thio)-4-methyl-6-phenylpyrimidine-5-carboxylate | N-H, C-H (aliphatic), C=O | 3215 (N-H), 2950 (C-H), 1720 (C=O) clockss.org |

| Ethyl 4-methyl-2-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carboxylate | C=O, N-H | 1666 (C=O), 3299 (N-H) mdpi.com |

Note: This table is interactive and can be sorted by column.

Mass Spectrometry Techniques (LCMS, HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques, including Electron Ionization (EI), Electrospray Ionization (ESI), and high-resolution mass spectrometry (HRMS), are employed for the analysis of this compound and its derivatives.

The EI mass spectrum of the parent compound, this compound, shows a molecular ion peak [M]⁺ at m/z 170.0844, which corresponds to its molecular formula C₁₁H₁₀N₂. massbank.jp The fragmentation pattern provides further structural information.

For derivatives, ESI-MS is commonly used, often in conjunction with liquid chromatography (LCMS). This technique is particularly useful for analyzing polar and high molecular weight compounds. The mass spectra of derivatives typically show the protonated molecular ion [M+H]⁺ or other adducts. For example, ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate shows an [M+1] peak at m/z 361. arabjchem.org HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized compounds. rsc.orgclockss.org

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Technique | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) |

| This compound | EI-B | C₁₁H₁₀N₂ | 170.0844 massbank.jp |

| Ethyl 2-(2-benzylidenehydrazinyl)-4-methyl-6-phenylpyrimidine-5-carboxylate | MS | C₂₁H₂₀N₄O₂ | 361 (M+1) arabjchem.org |

| Ethyl 2-[(2,4-difluorophenyl)amino]-4-methyl-6-phenylpyrimidine-5-carboxylate | LCMS | C₁₉H₁₅F₂N₃O₂ | 370.2 (M+1) derpharmachemica.com |

| Ethyl 2-((1H-indol-3-yl)thio)-4-methyl-6-phenylpyrimidine-5-carboxylate | HRMS (EI) | C₂₂H₂₀N₃O₂S | 390.1271 clockss.org |

Note: This table is interactive and can be sorted by column.

X-ray Crystallography and Single Crystal X-ray Diffraction (XRD)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. Single crystal X-ray diffraction studies on derivatives of this compound have revealed key structural features, including bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of N-butyl-4-methyl-6-phenylpyrimidin-2-amine shows that the pyrimidine ring is nearly planar and forms a dihedral angle of 3.15 (6)° with the phenyl ring. nih.gov In the crystal packing, intermolecular N—H⋯N hydrogen bonds link molecules into dimers. nih.gov

Studies on other derivatives, such as 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, show that they often crystallize in the monoclinic space group P2₁/c. nih.govscilit.com The molecular geometries can differ slightly in the mutual orientation of the rings, and the crystal packing is often dominated by weak intermolecular interactions like C-H···N and C-H···Se. nih.govscilit.com

Table 5: Crystallographic Data for Selected Derivatives of this compound

| Compound | Crystal System | Space Group | Key Features |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | Monoclinic | P2₁/c (assumed) | Pyrimidine and phenyl rings are nearly coplanar; form dimers via N-H···N hydrogen bonds. nih.gov |

| 1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenones (X=2, 3) | Monoclinic | P2₁/c | Packing determined by weak C-H···N and C-H···Se interactions. scilit.com |

| 1-(4-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/n | Geometries differ slightly in ring orientations. scilit.com |

| 4-Methyl-1-(2-methylphenyl)-6-phenylpyrimidine-2(1H)-selenone | Monoclinic | P2₁/c | One molecule in the asymmetric unit. nih.gov |

Note: This table is interactive and can be sorted by column.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum.

The electronic spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. For example, the introduction of an amino group can cause a shift in the absorption bands. In a study of 4-amino-2-methyl-6-phenylpyrimidine, UV absorption was observed at λmax 239 nm and 287 nm.

The presence of extended conjugation or electron-donating/withdrawing groups can lead to bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in the absorption maxima. This technique is valuable for confirming the presence of the pyrimidine chromophore and for studying the electronic properties of these compounds.

Table 6: UV-Vis Spectroscopic Data for a Derivative of this compound

| Compound | Solvent | λmax (nm) |

| 4-Amino-2-methyl-6-phenylpyrimidine | Not specified | 239, 287 |

Note: This table is interactive and can be sorted by column.

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes containing one or more unpaired electrons. wikipedia.org This method provides detailed information about the electronic structure, geometry, and bonding in paramagnetic metal complexes. For metal complexes of this compound, ESR spectroscopy would be instrumental in elucidating the nature of the metal-ligand interactions.

The coordination of this compound to a paramagnetic metal ion would result in a complex that is ESR active. The resulting spectrum would be characterized by its g-factor, hyperfine coupling constants, and signal multiplicity, all of which are sensitive to the coordination environment of the metal ion.

A pertinent example of ESR spectroscopy's application to a pyrimidine derivative is the study of a thiouracil-based ligand complexed with VO(II). nih.gov The ESR spectra of this complex were recorded to understand its geometry and the effect of gamma radiation on its structure. nih.gov The calculated ESR parameters for the VO(II) complex, both before and after irradiation, provided insights into the rigidity of the complex and its stability. nih.gov

In a similar vein, the study of a Cu(II) complex with a pyrimidine-based Schiff base ligand utilized ESR to suggest a square planar geometry for the complex. researchgate.net The analysis of the ESR spectrum, in this case, was crucial for determining the coordination geometry around the copper ion. researchgate.net

For a hypothetical metal complex of this compound, such as a Cu(II) or VO(II) complex, ESR spectroscopy would be expected to provide similarly valuable information. The g-values would indicate the degree of covalent character in the metal-ligand bond, while hyperfine splitting patterns could reveal interactions with the nitrogen atoms of the pyrimidine ring and potentially the phenyl or methyl substituents.

Table 1: Illustrative ESR Data for a Hypothetical VO(II) Complex of a Pyrimidine Derivative

| Parameter | Before γ-irradiation | After γ-irradiation |

| g⊥ | 1.985 | 1.988 |

| g | ||

| giso | 1.972 | 1.975 |

| A⊥ (Gauss) | 65 | 68 |

| A | (Gauss) |

Note: This data is based on a study of a thiouracil derivative complex and is presented here as a representative example. nih.gov

Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface. This enhancement allows for the detection and structural characterization of analytes at very low concentrations. For this compound and its derivatives, SERS could be a valuable tool for trace-level detection and for studying its interaction with metal surfaces.

The application of SERS to pyrimidine derivatives has been demonstrated in several studies. For instance, the time-dependent SERS enhancement of pyrimidine nucleosides like cytidine (B196190) and uridine (B1682114) has been investigated to understand the dynamics of the SERS process, including the effects of aggregating agents. gre.ac.ukresearchgate.net Such studies are crucial for optimizing SERS-based detection methods.

Computational studies have also been employed to understand the SERS of pyrimidine derivatives. A theoretical analysis of a dihydropyrimidine (B8664642) derivative adsorbed on silver, gold, and copper clusters showed that the vibrational modes of the molecule are significantly enhanced upon adsorption. bohrium.com The study also indicated that the molecule binds to the metal clusters through its NH group, a type of interaction that would be relevant for understanding the SERS of this compound. The polarizability of the dihydropyrimidine-metal cluster systems was found to be significantly higher than that of the isolated molecule, suggesting a potential for use in non-linear optical materials. bohrium.com

For this compound, SERS studies would likely involve its adsorption onto plasmonically active nanoparticles, such as silver or gold colloids. The resulting SERS spectrum would be expected to show enhanced Raman bands corresponding to the vibrational modes of the pyrimidine ring, the phenyl group, and the methyl group. The specific enhancements and any observed frequency shifts would provide information about the molecule's orientation and binding to the metal surface.

Table 2: Predicted SERS Behavior of a Dihydropyrimidine Derivative on Metal Clusters

| Metal Cluster | Adsorption Energy (kcal/mol) | Key Enhanced Vibrational Modes |

| Ag₃ | -21.01 | N-H stretching, ring breathing |

| Au₃ | -29.37 | N-H stretching, ring breathing |

| Cu₃ | -27.82 | N-H stretching, ring breathing |

Note: This data is derived from a computational study on a dihydropyrimidine derivative and is presented to illustrate the potential SERS behavior of a pyrimidine-based compound. bohrium.com

Computational and Theoretical Investigations on 4 Methyl 6 Phenylpyrimidine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method for quantum chemical calculations on pyrimidine-based systems. kthmcollege.ac.in Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently used to optimize the molecular geometry and predict a wide range of electronic and spectroscopic properties. nih.govbohrium.com These studies determine the most stable conformation of the molecule and provide a foundation for more complex analyses. For instance, in the closely related N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, the pyrimidine (B1678525) ring is found to be nearly planar and forms a slight dihedral angle with the phenyl ring. nih.gov Similarly, DFT calculations on 4-phenylpyrimidine (B189444) (4-PPy), a structural analogue, have been used to determine its optimized geometry, which shows good agreement with experimental X-ray diffraction data for similar compounds. nih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. acs.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. acs.org

In pyrimidine derivatives, the HOMO is typically distributed over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. acs.org For 4-phenylpyrimidine, the HOMO is mainly located on the phenyl ring, whereas the LUMO is distributed across the pyrimidine ring. researchgate.net This distribution indicates that the phenyl ring acts as the primary electron donor and the pyrimidine ring as the electron acceptor.

The energy gap is a key parameter derived from these calculations. DFT studies on various pyrimidine derivatives have shown a wide range of energy gaps depending on their substituents. For example, in one study of substituted pyrimidines, the calculated energy gaps ranged from a low of 2.783 eV to a high of 3.995 eV, highlighting the influence of functional groups on electronic properties. researchgate.netresearchgate.net A low band gap implies a more efficient internal charge transfer, which can enhance the molecule's reactivity and nonlinear optical response. acs.org

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. amercrystalassn.orguni-rostock.de This approach allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density (ρ). amercrystalassn.org

The analysis focuses on identifying critical points in the electron density field where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) found between two nuclei, connected by a line of maximum density called a bond path, indicates the presence of a chemical bond. uni-rostock.dewiley-vch.de The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For instance, a negative Laplacian value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (like ionic or van der Waals) interaction. QTAIM provides a quantum mechanical basis for fundamental chemical concepts like molecular structure and bonding. amercrystalassn.org

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.dedergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs (LP), and bonds (BD). uni-muenchen.de This method provides a quantitative understanding of the electron density distribution and the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.tr

| Interaction Type | Donor Orbital | Acceptor Orbital | Significance |

|---|---|---|---|

| π → π | π-orbitals of Phenyl Ring | π-orbitals of Pyrimidine Ring | Intramolecular charge transfer, electronic delocalization |

| n → π | Nitrogen Lone Pairs (LP) | π-orbitals of Pyrimidine Ring | Stabilization through electron delocalization |

| σ → σ | σ-bonding orbitals | σ-antibonding orbitals | Hyperconjugative effects influencing stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com The MEP surface visualizes the electrostatic potential onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net

For the related compound 4-phenylpyrimidine, MEP analysis shows that the most negative potential is concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. nih.govresearchgate.net This makes them the primary sites for electrophilic attack or protonation. The hydrogen atoms of the pyrimidine and phenyl rings, as well as the region around the phenyl ring, exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net Such maps are crucial for predicting how the molecule will interact with other reagents and biological receptors. nih.gov

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular structure, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

For pyrimidine derivatives, DFT has been successfully used to assign the fundamental vibrational modes. researchgate.netnih.gov In a study of 4-phenylpyrimidine, the calculated FT-IR and FT-Raman spectra showed good agreement with the experimental spectra after scaling. nih.gov This allows for a detailed assignment of specific vibrational modes, including the C-H, N-H, and C=N stretching and bending vibrations of the pyrimidine ring, the characteristic vibrations of the phenyl ring, and the modes associated with the methyl group.

Molecular Modeling and Dynamics Simulations

Beyond static DFT calculations, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are used to study the behavior of 4-methyl-6-phenylpyrimidine systems in more complex environments, particularly in biological contexts. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a molecule when bound to a larger receptor, such as a protein. This is often the first step in assessing the potential of a compound as a drug candidate. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule and its interactions over time. tandfonline.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For pyrimidine derivatives, MD simulations are used to assess the stability of the compound within a protein's binding site. nih.govmdpi.com Key parameters like the root-mean-square deviation (RMSD) of the ligand and protein are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand forms a stable complex with the receptor. mdpi.com These simulations are critical for understanding the dynamic nature of molecular interactions that cannot be captured by static models. nih.gov

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands, such as derivatives of this compound, interact with the active sites of protein targets.

Derivatives of this compound have been investigated as inhibitors for several key protein targets. For instance, a series of novel nih.govdntb.gov.uanih.govtriazolo[4,3-a]pyrimidines, synthesized from 2-(2-arylidenehydrazinyl)-4-methyl-6-phenylpyrimidine precursors, were subjected to molecular docking studies against thymidylate synthase (PDB ID: 2G8D), a well-known target in cancer therapy. nih.govtandfonline.com The studies aimed to elucidate the molecular interactions between the synthesized compounds and the protein's active site. nih.govtandfonline.com One of the most potent compounds in this series, 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl- nih.govdntb.gov.uanih.govtriazolo[4,3-a]pyrimidine (2g), demonstrated significant cytotoxic activity, and the docking study helped to rationalize this observation at a molecular level. nih.govtandfonline.com

In another extensive study, N-phenylpyrimidine-4-amine derivatives were modeled as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.govmdpi.com Molecular docking of 40 different pyrimidine-4,6-diamine-based compounds into the FLT3 active site revealed critical amino acid residues for ligand binding. nih.govmdpi.com Key interactions were identified with residues such as K644, C694, F691, E692, N701, D829, and F830, which are located in the hydrophobic active site of the kinase. nih.govmdpi.com Similarly, docking studies on other pyrimidine derivatives have identified potential inhibitors for targets like the SARS-CoV-2 main protease. dntb.gov.ua

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Derivative Class | Target Protein | PDB ID | Key Interacting Residues |

|---|---|---|---|

| nih.govdntb.gov.uanih.govtriazolo[4,3-a]pyrimidines | Thymidylate Synthase | 2G8D | Not specified in abstract nih.govtandfonline.com |

| Pyrimidine-4,6-diamines | FMS-like Tyrosine Kinase-3 (FLT3) | Not specified in abstract | K644, C694, F691, E692, N701, D829, F830 nih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. MD simulations provide crucial insights into the conformational changes of both the ligand and the protein upon binding.

For the N-phenylpyrimidine-4-amine derivatives targeting FLT3, MD simulations were performed to validate the stability of the docked complexes. nih.govmdpi.com These simulations confirmed that the ligands remained stably bound within the active site, providing confidence in the docking poses. nih.govmdpi.com The study also investigated the effect of common mutations in FLT3, such as F691L and D835Y, on ligand binding affinity, finding that the mutation in the gatekeeper residue F691 led to a lower binding affinity. nih.govmdpi.comnih.gov In a separate study on pyrimidine-4,6-diamine derivatives as Janus kinase 3 (JAK3) inhibitors, extensive 500 ns MD simulations were used to confirm the stability of newly designed inhibitors within the JAK3 binding site. tandfonline.com Such simulations are essential for understanding the dynamic nature of the interactions and ensuring that the initial docked conformation is maintained in a more realistic, solvated environment. nih.govmdpi.comtandfonline.com

Binding Free Energy Calculations (e.g., MM/GBSA, LIE)

To provide a more quantitative estimate of the binding affinity beyond simple docking scores, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) and Linear Interaction Energy (LIE) are popular post-processing techniques applied to MD simulation trajectories.

These methods were integral to the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors. nih.govmdpi.com The MM-PB(GB)SA and LIE calculations provided critical information on the binding affinity of the docked compounds, helping to rank them and correlate computational predictions with experimental inhibitory activities. nih.govmdpi.com The calculations consider various energy components, including van der Waals, electrostatic, and solvation energies, to arrive at a final binding free energy value (ΔG_bind). rsc.orgnih.gov For instance, studies on pyrimidine dicarboxamide inhibitors of matrix metalloproteinase-13 (MMP-13) have shown that MM-GBSA methods can accurately quantify the effects of small chemical modifications on binding affinity, with results approaching the accuracy of more computationally expensive methods like free energy perturbation (FEP). nih.gov Similarly, MM/GBSA calculations supported the strong binding affinity of newly designed JAK3 inhibitors. tandfonline.com

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies are crucial for optimizing lead compounds to improve potency and other pharmacological properties.

Ligand-Based QSAR (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for developing predictive models and understanding the SAR of a series of compounds. These models generate 3D contour maps that highlight the regions around the aligned molecules where specific physicochemical properties (steric, electrostatic, hydrophobic, etc.) are correlated with biological activity.

For the series of 40 N-phenylpyrimidine-4-amine derivatives targeting FLT3, robust CoMFA and CoMSIA models were developed. nih.govmdpi.com These models demonstrated excellent statistical quality and predictive power. nih.govmdpi.comnih.gov

Table 2: Statistical Parameters for 3D-QSAR Models of FLT3 Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Optimal No. of Components (ONC) |

|---|---|---|---|---|

| CoMFA | 0.802 | 0.983 | Not Specified nih.gov | Not Specified nih.gov |

q² > 0.5 and r² > 0.6 are generally considered indicative of a good model.

The contour maps generated from these models provided valuable insights for structural modification. mdpi.comnih.gov For example, the CoMFA steric contour map might show a green region near a particular position, indicating that bulkier substituents are favored for higher activity, while a yellow region would suggest that bulky groups are detrimental. thieme-connect.comnih.gov Similarly, electrostatic maps use blue and red contours to indicate where positive and negative charges, respectively, would enhance inhibitory activity. thieme-connect.comnih.gov These visual guides are instrumental for designing new compounds with potentially improved potency. mdpi.comnih.gov

Correlation of Theoretical Structures with Biological Activity

The ultimate goal of computational studies is to establish a clear correlation between the theoretical structural insights and the observed biological activity. The integration of docking, MD simulations, and QSAR provides a comprehensive picture that explains the SAR of a compound series.

For the FLT3 inhibitors, the docking studies identified key hydrogen bonds and hydrophobic interactions. mdpi.com MD simulations confirmed the stability of these interactions, and the binding free energy calculations quantified their strength. mdpi.com The 3D-QSAR models then encapsulated these structural requirements into a predictive statistical model. mdpi.com This integrated approach allows researchers to understand why certain chemical modifications lead to changes in activity. For example, a substituent that can form a hydrogen bond with a key residue identified in docking (e.g., C694 in FLT3) will likely show improved activity, a hypothesis that can be tested and rationalized through QSAR. mdpi.com

SAR studies on other series, such as ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates, have also been conducted to explore their antibacterial and anticancer activities, further highlighting the importance of the this compound scaffold in developing biologically active agents. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in photonics and optoelectronics. Pyrimidine derivatives are of particular interest due to their π-deficient, electron-withdrawing nature, which makes them excellent candidates for constructing "push-pull" molecules with significant NLO responses. nih.govresearchgate.net

A study on various 5-(arylated) pyrimidines used different DFT functionals (like M06, CAM-B3LYP, and LC-BLYP) to compute their NLO properties. bohrium.com The results showed that the nature and position of substituents on the pyrimidine and phenyl rings significantly influence the NLO response. bohrium.com For instance, the introduction of different aryl groups can modulate the intramolecular charge transfer, which is a key mechanism for generating NLO effects. researchgate.netbohrium.com The calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to assess their potential. bohrium.com These theoretical investigations are crucial for screening and designing novel pyrimidine-based chromophores with enhanced NLO properties for future technological applications. researchgate.netnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-arylidenehydrazinyl)-4-methyl-6-phenylpyrimidine |

| 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl- nih.govdntb.gov.uanih.govtriazolo[4,3-a]pyrimidine |

| N-phenylpyrimidine-4-amine |

| Pyrimidine-4,6-diamine |

| Ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylate |

| 5-(arylated) pyrimidines |

Theoretical Insights into Reaction Mechanisms and Molecular Stability

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of reaction mechanisms and assessing the molecular stability of pyrimidine derivatives. These computational approaches allow for the examination of electronic properties, molecular geometry, and the energetic landscapes of chemical reactions.

Studies on related phenylpyrimidine systems have demonstrated the utility of DFT in understanding their molecular structure and stability. For instance, analysis of 2-phenylpyrimidine-4,6-diamine (B1287490) using DFT at the B3LYP/6-311++G(d,p) level of theory has provided detailed information on its spectroscopic and molecular electronic properties. vulcanchem.com Such studies compute various parameters to understand the reactivity and stabilization mechanisms of the molecule. vulcanchem.com

In the context of reaction mechanisms, theoretical investigations have been applied to understand the oxidative aromatization of dihydropyrimidine (B8664642) derivatives, which are precursors in some synthetic routes to substituted pyrimidines. mdpi.com These studies can reveal the step-by-step process of a reaction, including the identification of transient intermediates and transition states, which is crucial for optimizing reaction conditions and improving yields.

The following table summarizes key computational parameters often investigated in theoretical studies of pyrimidine systems, providing insights into their reactivity and stability.

| Computational Parameter | Significance in Molecular Analysis |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and conjugative interactions within the molecule. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness, which help in predicting the overall reactivity. |

Computational Approaches in Rational Design (e.g., Retrosynthetic Studies)

Computational tools are increasingly being utilized in the rational design of organic syntheses, a field often referred to as computer-aided synthesis planning (CASP). the-scientist.comchemrxiv.orgchemrxiv.org Retrosynthetic analysis, a cornerstone of this approach, involves the deconstruction of a target molecule into simpler, commercially available precursors. the-scientist.com Computational algorithms can automate and enhance this process by proposing and evaluating numerous synthetic pathways.

For a molecule like this compound, a computational retrosynthetic analysis would typically start by identifying key bond disconnections in the pyrimidine ring. The most common and effective strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment, such as an amidine or urea.

A plausible retrosynthetic pathway for this compound, informed by established pyrimidine syntheses, is outlined below. This pathway represents a logical approach that could be identified and refined by computational retrosynthesis software.

Retrosynthetic Analysis of this compound

Forward Synthesis based on Retrosynthetic Analysis:

The retrosynthetic analysis suggests a straightforward synthesis from readily available starting materials:

Starting Materials: Benzoylacetone and Formamidine hydrochloride.

Reaction: A condensation reaction between benzoylacetone (a 1,3-dicarbonyl compound) and formamidine. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695).

Mechanism: The reaction proceeds via a series of nucleophilic additions and condensation steps, ultimately leading to the formation of the pyrimidine ring.

This approach is a classic example of the Prinzbach-type pyrimidine synthesis. Computational tools can further aid in this process by:

Predicting Reaction Feasibility: Calculating the thermodynamics and kinetics of the proposed reaction steps to assess their likelihood of success.

Optimizing Reaction Conditions: Simulating the reaction under various conditions (solvent, temperature, catalyst) to identify the optimal parameters for maximizing yield and minimizing byproducts.

Virtual Screening of Precursors: Searching databases for alternative and potentially more efficient or cost-effective starting materials.

Recent advancements in artificial intelligence and machine learning are making these computational tools even more powerful, enabling the design of novel and efficient synthetic routes for a wide range of organic molecules, including complex pyrimidine derivatives. the-scientist.comchemrxiv.orgchemrxiv.orgrsc.org

Research on Biological Activities and Mechanisms of 4 Methyl 6 Phenylpyrimidine and Its Derivatives in Vitro Focus

Antimicrobial Research

Derivatives of 4-Methyl-6-phenylpyrimidine have been the subject of considerable in vitro research to evaluate their potential as antimicrobial agents. These studies explore their efficacy against a range of pathogenic bacteria and fungi, delving into their spectrum of activity and mechanisms of action, such as the inhibition of biofilm formation.

Antibacterial Activity Evaluation

The antibacterial properties of this compound derivatives have been assessed against both Gram-positive and Gram-negative bacteria. These investigations aim to determine the breadth of their efficacy and their potency against specific, clinically relevant bacterial strains.

Numerous studies have demonstrated that derivatives of pyrimidine (B1678525) exhibit significant antibacterial activity against a variety of pathogens. For instance, newly synthesized pyrimidine derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov Some of these compounds have shown better inhibiting action against both types of bacteria when compared to standard drugs like amoxicillin (B794) and ampicillin.

In specific evaluations, certain pyridothienopyrimidine derivatives, which are structurally related to this compound, have demonstrated potent to moderate activity against strains like B. subtilis and B. cereus. nih.gov For example, spiro cycloalkane-1,2′-pyridothienopyrimidin]-4′(3′H)-ones exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL against these bacteria. nih.gov Another derivative, a 7,9-dimethyl pyridothienopyrimidine, was particularly effective against B. cereus with an MIC of 4 μg/mL. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrimidine derivatives against various bacterial strains.

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus | Pyrimidine derivatives | Significant activity observed. nih.govnih.gov |

| Bacillus subtilis | Pyrimidine derivatives | Potent antibacterial activity. nih.govnih.gov |

| Escherichia coli | Pyrimidine derivatives | Potent antibacterial activity. nih.govnih.gov |

| Pseudomonas aeruginosa | Pyrimidine derivatives | Appreciable activity. nih.gov |

| Klebsiella pneumoniae | Not explicitly detailed in the provided context. | |

| Enterococcus faecalis | Pyrimidinone-fused 1,4-naphthoquinone (B94277) derivatives | MIC values of 6.25–50 μg/mL. mdpi.com |

It is important to note that the specific substitution patterns on the pyrimidine ring play a crucial role in determining the antibacterial potency and spectrum of activity.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability of this compound derivatives to inhibit biofilm formation is a key area of research.